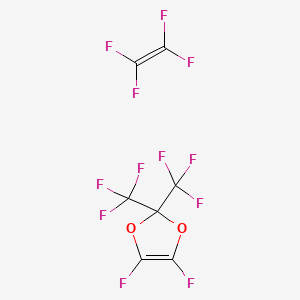

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are fluorinated compounds that are often used in the synthesis of fluorinated polymers. These compounds are known for their high thermal stability, chemical resistance, and unique properties that make them suitable for various industrial applications .

Mécanisme D'action

Target of Action

Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene], also known as PTFE AF, is a fluorinated polymer . Its primary targets are various surfaces where it can be applied as a coating due to its unique properties . It is particularly used in electrochemical and electronic devices .

Mode of Action

PTFE AF is formed by the copolymerization of 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole and tetrafluoroethylene . It interacts with its targets by forming a stable and permeable coating . This coating is optically transparent and photo-stable, which makes it suitable for a wide range of applications .

Biochemical Pathways

For instance, its high glass transition temperature and optical transparency can enhance the stability and efficiency of electrochemical and electronic devices .

Pharmacokinetics

Its solubility in fluorinated solvents such as perfluoromethylcyclohexane, perfluorobenzene, and perfluorodecalin is noteworthy .

Result of Action

The application of PTFE AF results in the formation of a stable, permeable, and optically transparent coating . This coating enhances the performance of the devices it is applied to by providing a high degree of stability and efficiency .

Action Environment

The action of PTFE AF can be influenced by environmental factors. For instance, its solubility can be affected by the presence of specific solvents . Moreover, its stability and permeability can be influenced by temperature and pressure .

Analyse Biochimique

Biochemical Properties

It is known that the polymer is stable and permeable , suggesting it could interact with various biomolecules in a cell

Cellular Effects

Given its stability and permeability , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The polymer is known to be stable , suggesting it could have long-term effects on cellular function in in vitro or in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole typically involves the reaction of hexafluoropropylene oxide with difluorocarbene. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

1,1,2,2-tetrafluoroethene: is commonly synthesized through the pyrolysis of chlorodifluoromethane. This process involves heating chlorodifluoromethane to high temperatures, resulting in the formation of tetrafluoroethene .

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors. This allows for the efficient and consistent production of large quantities of the compounds. The reaction conditions are carefully monitored to ensure high yields and purity of the final products .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene undergo various types of chemical reactions, including:

Polymerization: These compounds can undergo polymerization reactions to form fluorinated polymers.

Substitution Reactions: These compounds can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

Nucleophiles: Used in substitution reactions to replace specific atoms or groups in the compounds.

Major Products Formed

Fluorinated Polymers: Formed through the polymerization of these compounds.

Substituted Derivatives: Formed through substitution reactions with nucleophiles.

Applications De Recherche Scientifique

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene have a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are unique due to their high fluorine content and the resulting properties. Similar compounds include:

Hexafluoropropylene: Another fluorinated compound used in the synthesis of fluorinated polymers.

Chlorotrifluoroethylene: Used in the production of fluorinated polymers with similar properties.

These compounds are compared based on their thermal stability, chemical resistance, and suitability for various applications4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole and 1,1,2,2-tetrafluoroethene are often preferred due to their superior properties .

Propriétés

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQVMMYKXQPUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37626-13-4 |

Source

|

| Record name | Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37626-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

344.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the degradation mechanism of Teflon AF upon exposure to 157 nm ultraviolet light?

A1: Research has shown that Teflon AF undergoes photodegradation when exposed to 157 nm ultraviolet light. The degradation primarily targets the dioxole units within the polymer structure []. This process leads to the formation of hexafluoroacetone as a major volatile byproduct []. Additionally, the degradation results in various chain-end species and the generation of both main-chain and chain-end carbon-centered radicals []. Notably, the degradation sensitivity increases with higher dioxole content, as observed in the Teflon AF series: AF 1200, 1600, and 2400 [].

Q2: How does the presence of water vapor affect the performance of SnO2-based chemiresistive hydrogen sensors, and how can Teflon AF mitigate this issue?

A2: Water vapor significantly impacts the performance of SnO2-based chemiresistive hydrogen sensors, leading to a decrease in response value and prolonged response/recovery times []. Teflon AF, specifically AF-2400, can be applied as a breathable and hydrophobic coating to address this challenge []. Its high water vapor barrier properties, with a He/H2O selectivity of 99, effectively protect the sensor from humidity while maintaining gas permeability []. This protection results in enhanced sensor stability and improved anti-humidity performance [].

Q3: Can Teflon AF be used to improve the transfer of CVD monolayer graphene, and what implications does this have for sensor and electronic applications?

A3: Yes, Teflon AF, particularly AF1600, has been successfully utilized as a sacrificial layer for the clean transfer of chemical vapor deposited (CVD) monolayer graphene []. This method minimizes contamination and defects, crucial for preserving the electrical and mechanical properties of graphene for high-performance sensor and electronic applications [].

Q4: How does the choice of gate dielectric material, specifically Cytop versus Teflon AF2400, influence the contact resistance in high-mobility organic thin-film transistors (OTFTs)?

A4: Studies comparing Cytop and Teflon AF2400 as gate dielectrics in OTFTs revealed that despite having identical metal/OSC interfaces, devices using Cytop exhibited higher contact resistance than those with AF2400 []. This difference is attributed to increased charge trapping at the OSC/dielectric interface with Cytop, likely due to structural differences and the significant disparity in their glass transition temperatures []. This finding highlights the crucial role of the gate dielectric in achieving optimal OTFT performance.

Q5: Can Teflon AF improve the sensitivity of organ-on-chip (OOC) systems for analyzing hydrophobic compounds like cannabinoids?

A5: Yes, functionalizing OOC systems with Teflon AF can significantly enhance the detection sensitivity for hydrophobic compounds like cannabinoids []. Teflon AF's "non-stick" properties minimize the absorption of these compounds, a common issue with PDMS-based OOC systems []. Experiments using cannabidiol (CBD) demonstrated a substantial increase in detected CBD signals in Teflon AF-modified microchannels compared to unmodified ones, both under static incubation and perfusion conditions []. This improvement allows for more accurate and reliable quantitative analysis of hydrophobic compounds in OOC systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)